Talampicillin hydrochloride Talampicillin hydrochloride An ester of AMPICILLIN which is readily hydrolyzed on absorption to release ampicillin. It is well absorbed from the gastrointestinal tract resulting in a greater bioavailability of ampicillin than can be achieved with equivalent doses of ampicillin.
Brand Name: Vulcanchem
CAS No.: 39878-70-1
VCID: VC0544473
InChI: InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Molecular Formula: C24H24ClN3O6S
Molecular Weight: 518.0 g/mol

Talampicillin hydrochloride

CAS No.: 39878-70-1

Cat. No.: VC0544473

Molecular Formula: C24H24ClN3O6S

Molecular Weight: 518.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Talampicillin hydrochloride - 39878-70-1

Specification

CAS No. 39878-70-1
Molecular Formula C24H24ClN3O6S
Molecular Weight 518.0 g/mol
IUPAC Name (3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1
Standard InChI Key PAZSYTCTHYSIAO-WVFSJLEKSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Appearance Solid powder

Introduction

Pharmacological Profile

Mechanism of Action

As a prodrug, talampicillin itself lacks intrinsic antibacterial activity. Upon oral administration, intestinal esterases hydrolyze the phthalidyl ester moiety, releasing ampicillin, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . Ampicillin’s spectrum includes Gram-positive organisms (e.g., Streptococcus pneumoniae, Enterococcus faecalis) and some Gram-negative bacteria (e.g., Haemophilus influenzae, Escherichia coli) .

In Vitro Activity

Ampicillin (the active metabolite) demonstrates potent activity against 67% of 673 clinical isolates of Gram-negative bacilli and Streptococcus faecalis at concentrations ≤5 μg/mL .

Pharmacokinetics and Bioavailability

Absorption and Metabolism

Talampicillin’s bioavailability is approximately twice that of oral ampicillin due to its enhanced stability in digestive juices and efficient hydrolysis in the intestinal mucosa . In a crossover study comparing 200 mg bacampicillin and 250 mg talampicillin, the former showed superior relative bioavailability, attributed to differential stability in gastrointestinal fluids .

Table 1: Pharmacokinetic Parameters of Ampicillin After Talampicillin Administration

ParameterValue (Mean)Dose & RoutePopulationSource
CmaxC_{\text{max}}15.04 μg/mL1500 mg oral + probenecidHealthy males (fasted)
AUC58.74 μg·h/mL1500 mg oral + probenecidHealthy males (fasted)
T1/2T_{1/2}1.82 hours1500 mg oral + probenecidHealthy males (fasted)

Comparative Bioavailability

In rodent studies, talampicillin 2-methoxyphenoxyacetate achieved plasma ampicillin levels 2.5-fold higher than talampicillin hydrochloride, with a bioavailability 1.8 times greater . This highlights the impact of salt formulation on absorption kinetics.

Clinical Applications and Efficacy

Approved Indications

Talampicillin hydrochloride was historically indicated for:

  • Respiratory tract infections (e.g., bronchitis, pneumonia)

  • Urinary tract infections

  • Skin and soft tissue infections .

Efficacy in Bacterial Meningitis and Sepsis

While ampicillin is directly used intravenously for severe infections like meningitis, talampicillin’s role is limited to moderate outpatient cases due to its oral formulation .

Synthesis and Pharmaceutical Formulations

Synthesis Pathway

  • Esterification: Ampicillin’s carboxyl group reacts with 3-bromophthalide in acetone/ethyl acetate.

  • Salt Formation: The resultant ester is treated with hydrochloric acid to yield talampicillin hydrochloride .

Key Patents:

  • British Patent No. 1364672 (talampicillin hydrochloride) .

  • US4293560A (2-methoxyphenoxyacetate derivative) .

Comparative Studies and Current Status

Talampicillin vs. Other Prodrugs

  • Bacampicillin: 200 mg bacampicillin showed 30% higher bioavailability than 250 mg talampicillin in human volunteers .

  • Pivampicillin: Similar hydrolysis mechanisms but distinct stability profiles in acidic environments .

Market Discontinuation

Talampicillin hydrochloride (Talpen®) was withdrawn in the UK for commercial reasons despite demonstrated efficacy . It remains available in select markets under generic formulations .

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